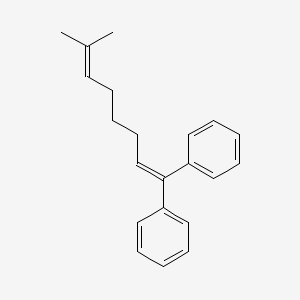
Benzene, 1,1'-(7-methyl-1,6-octadienylidene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(7-methyl-1,6-octadienylidene)bis- is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a 7-methyl-1,6-octadienylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(7-methyl-1,6-octadienylidene)bis- typically involves electrophilic aromatic substitution reactions. These reactions are characterized by the substitution of a hydrogen atom on the benzene ring with an electrophile, in this case, the 7-methyl-1,6-octadienylidene group .
Industrial Production Methods: Industrial production methods for this compound may involve the use of catalysts to enhance the reaction rate and yield. Commonly used catalysts include Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3). The reaction is typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,1’-(7-methyl-1,6-octadienylidene)bis- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Chlorine (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated benzenes or nitrobenzenes.
Scientific Research Applications
Benzene, 1,1’-(7-methyl-1,6-octadienylidene)bis- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(7-methyl-1,6-octadienylidene)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
- Benzene, 1,1’-(1-methyl-1,2-ethanediyl)bis-
- Benzene, 1,1’-(oxydiethylidene)bis-
Comparison: Benzene, 1,1’-(7-methyl-1,6-octadienylidene)bis- is unique due to its specific substitution pattern and the presence of the 7-methyl-1,6-octadienylidene group. This structural feature distinguishes it from other similar compounds and may confer unique chemical and biological properties .
Properties
CAS No. |
220070-69-9 |
|---|---|
Molecular Formula |
C21H24 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(7-methyl-1-phenylocta-1,6-dienyl)benzene |
InChI |
InChI=1S/C21H24/c1-18(2)12-6-3-11-17-21(19-13-7-4-8-14-19)20-15-9-5-10-16-20/h4-5,7-10,12-17H,3,6,11H2,1-2H3 |
InChI Key |
HHADGTJVTNSNPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCCC=C(C1=CC=CC=C1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















